molecular formula C11H10N2S B12886870 2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole

2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole

Cat. No.: B12886870
M. Wt: 202.28 g/mol
InChI Key: XBGIJRUYUQHEKX-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole is a heterocyclic compound that contains both a pyrrole and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable pyrrole derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole: Similar in structure but contains an imidazole ring instead of a pyrrole ring.

    Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.

Uniqueness

2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole is unique due to the combination of the pyrrole and benzothiazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrrol-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H10N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6-7,9H,3,5H2

InChI Key

XBGIJRUYUQHEKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(N=C1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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